molecular formula C8H7BrN2 B12098626 7-Bromo-2-methyl-4-azaindole

7-Bromo-2-methyl-4-azaindole

Cat. No.: B12098626
M. Wt: 211.06 g/mol
InChI Key: QJNXXVKGYKKUJT-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the indole ring makes this compound unique and valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-4-azaindole typically involves the cyclization of pyridine and pyrrole building blocks. One common method is the reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles. This method uses a bromine atom as a placeholder for one of the carbon atoms in the pyridine ring, which is removed during the final reductive cyclization step .

Industrial Production Methods

Industrial production of this compound often involves scalable synthesis techniques. For example, the use of catalytic hydrogenation and Bartoli cyclization are common methods. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-4-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-2-methyl-4-azaindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent in drug discovery programs, particularly for its role as a kinase inhibitor.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the modulation of various cellular pathways, making it a valuable tool in the study of signal transduction and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-methyl-4-azaindole is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted drug discovery and development .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4,11H,1H3

InChI Key

QJNXXVKGYKKUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CC(=C2N1)Br

Origin of Product

United States

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